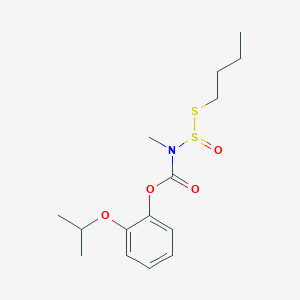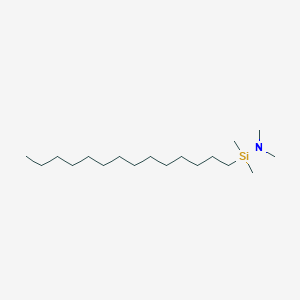
N,N,1,1-Tetramethyl-1-tetradecylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1,1-Tetramethyl-1-tetradecylsilanamine is a silane-based compound characterized by the presence of a silicon atom bonded to a tetradecyl group and two N,N-dimethyl groups
Métodos De Preparación
The synthesis of N,N,1,1-Tetramethyl-1-tetradecylsilanamine typically involves the reaction of tetradecyltrichlorosilane with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
N,N,1,1-Tetramethyl-1-tetradecylsilanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various silane derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed from these reactions are typically silanol, silane, and substituted silane derivatives.
Aplicaciones Científicas De Investigación
N,N,1,1-Tetramethyl-1-tetradecylsilanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N,1,1-Tetramethyl-1-tetradecylsilanamine involves its interaction with molecular targets through the silicon atom. The compound can form stable complexes with various substrates, facilitating their modification or stabilization. The pathways involved in its action include nucleophilic substitution and coordination chemistry, where the silicon atom plays a central role.
Comparación Con Compuestos Similares
N,N,1,1-Tetramethyl-1-tetradecylsilanamine can be compared with other similar compounds such as:
N,N,1,1-Tetramethyl-1-octadecylsilanamine: Similar in structure but with a longer alkyl chain, leading to different physical properties.
Tetramethylammonium: A simpler quaternary ammonium compound with different chemical behavior due to the absence of a silicon atom.
Leptospermone: A β-triketone with different functional groups and applications.
Propiedades
Número CAS |
77303-22-1 |
|---|---|
Fórmula molecular |
C18H41NSi |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
N-[dimethyl(tetradecyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H41NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20(4,5)19(2)3/h6-18H2,1-5H3 |
Clave InChI |
ATPIGQZMOQTAFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[Si](C)(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
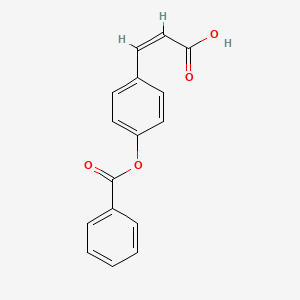
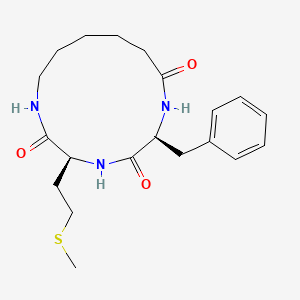


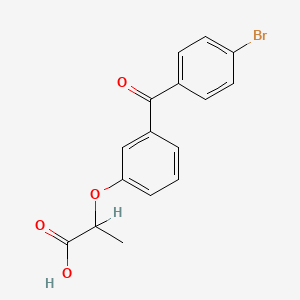
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
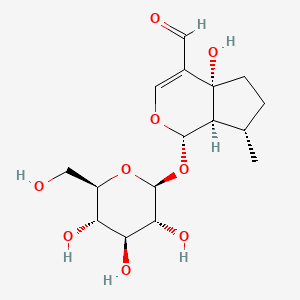
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)




